molecular formula C13H18N2O4 B5184697 N'-(4-ethoxyphenyl)-N-(2-methoxyethyl)oxamide

N'-(4-ethoxyphenyl)-N-(2-methoxyethyl)oxamide

Cat. No.: B5184697
M. Wt: 266.29 g/mol
InChI Key: VYFWUVRWJJKZEN-UHFFFAOYSA-N
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Description

N’-(4-ethoxyphenyl)-N-(2-methoxyethyl)oxamide is an organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound features an ethoxyphenyl group and a methoxyethyl group attached to the oxamide core, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-ethoxyphenyl)-N-(2-methoxyethyl)oxamide typically involves the reaction of 4-ethoxyaniline with 2-methoxyethylamine in the presence of an oxalyl chloride or oxalic acid derivative. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-(4-ethoxyphenyl)-N-(2-methoxyethyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxamides or other derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxamides with different functional groups, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: May serve as a probe or inhibitor in biochemical assays.

    Medicine: Potential use in drug development for its unique chemical properties.

    Industry: Applications in materials science for developing new polymers or coatings.

Mechanism of Action

The mechanism of action of N’-(4-ethoxyphenyl)-N-(2-methoxyethyl)oxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-methoxyphenyl)-N-(2-ethoxyethyl)oxamide
  • N’-(4-ethoxyphenyl)-N-(2-ethoxyethyl)oxamide
  • N’-(4-methoxyphenyl)-N-(2-methoxyethyl)oxamide

Uniqueness

N’-(4-ethoxyphenyl)-N-(2-methoxyethyl)oxamide is unique due to the specific combination of ethoxy and methoxy groups attached to the oxamide core. This unique structure may impart distinct chemical reactivity and physical properties compared to its analogs.

Properties

IUPAC Name

N'-(4-ethoxyphenyl)-N-(2-methoxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-3-19-11-6-4-10(5-7-11)15-13(17)12(16)14-8-9-18-2/h4-7H,3,8-9H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFWUVRWJJKZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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